4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, a methoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-(azepane-1-sulfonyl)benzoic acid, which can be achieved through the reaction of azepane with benzoic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic processes, high-throughput screening, and continuous flow chemistry to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Biology: It can be employed in the study of biological pathways and interactions, particularly those involving sulfonyl and thiazole groups.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The thiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(azepane-1-sulfonyl)benzoic acid: Shares the azepane and sulfonyl groups but lacks the thiazole and methoxyphenyl groups.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its overall structure and reactivity.
Difluoroboron β-diketonate compounds: Feature similar structural motifs but have distinct optical properties and applications.
Uniqueness
4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-30-21-9-5-4-8-19(21)20-16-31-23(24-20)25-22(27)17-10-12-18(13-11-17)32(28,29)26-14-6-2-3-7-15-26/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXPOTQXKSSTAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.